N-(4-ethoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-ETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furyl group, and a methylisoxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-ETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Furyl Group: The furyl group can be introduced via a Suzuki coupling reaction using a furylboronic acid and a suitable halide precursor.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and an amine.
Attachment of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and methylisoxazole moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).
Major Products:
Oxidation Products: Oxidized derivatives of the furyl and isoxazole rings.
Reduction Products: Reduced forms of nitro groups or other reducible functionalities.
Substitution Products: Substituted derivatives at various positions on the aromatic and isoxazole rings.
Scientific Research Applications
N~4~-(4-ETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N4-(4-ETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- N-(4-ETHOXYPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
- N-(4-ETHOXYPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)PROPANAMIDE
Comparison:
- Structural Differences: While similar in having ethoxyphenyl and furyl groups, the presence of different substituents and ring systems distinguishes these compounds.
- Chemical Properties: Variations in functional groups lead to differences in reactivity, stability, and solubility.
- Biological Activities: Differences in structure can result in varying biological activities and potential therapeutic applications.
This detailed article provides a comprehensive overview of N4-(4-ETHOXYPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-3-25-14-8-6-13(7-9-14)21-19(24)15-11-16(17-5-4-10-26-17)22-20-18(15)12(2)23-27-20/h4-11H,3H2,1-2H3,(H,21,24) |
InChI Key |
NQSWOAPOVRVBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4 |
Origin of Product |
United States |
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